molecular formula C8H11NO B8359749 7-Ethenyl-4-azaspiro[2.4]heptan-5-one

7-Ethenyl-4-azaspiro[2.4]heptan-5-one

Cat. No. B8359749
M. Wt: 137.18 g/mol
InChI Key: NUQMDSOJWJZGCJ-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Ethyl magnesium bromide (3.0 M in ether, 2.2 mL, 6.6 mmol) was added dropwise over a period of 1 hour to a solution of ethyl 3-cyanopent-4-enoate (500 mg, 3.27 mmol) and Ti(Oi-Pr)4 (1.1 mL, 3.6 mmol) in diethylether (16.4 mL) at room temperature. The reaction mixture was diluted by the dropwise addition of water (3.27 mL) and stirred at room temperature for an additional 30 minutes. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to afford the crude product residue. The crude product residue was purified by silica gel chromatography (1:1 ethyl acetate/petroleum ether, Rf=0.3) to afford 7-ethenyl-4-azaspiro[2.4]heptan-5-one as a white solid. MS ESI calc'd. for C8H12NO [M+H]+ 138. found 138. 1H NMR (400 MHz, CDCl3) δ 6.09 (br s, 1H), 5.68-5.60 (m, 1H), 5.08-5.00 (m, 2H), 3.01-2.96 (m, 1H), 2.70-2.64 (m, 1H), 2.40-2.36 (m, 1H), 0.83-0.75 (m, 2H), 0.65-0.58 (m, 2H).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
solvent
Reaction Step One
Name
Quantity
3.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[C:5]([CH:7]([CH:14]=[CH2:15])[CH2:8][C:9]([O:11]CC)=O)#[N:6].O>C(OCC)C>[CH:14]([CH:7]1[C:5]2([CH2:2][CH2:1]2)[NH:6][C:9](=[O:11])[CH2:8]1)=[CH2:15]

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C(CC(=O)OCC)C=C
Name
Ti(Oi-Pr)4
Quantity
1.1 mL
Type
reactant
Smiles
Name
Quantity
16.4 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.27 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product residue
CUSTOM
Type
CUSTOM
Details
The crude product residue was purified by silica gel chromatography (1:1 ethyl acetate/petroleum ether, Rf=0.3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)C1CC(NC12CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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